molecular formula C14H18N2O B017674 Cilutazoline CAS No. 104902-08-1

Cilutazoline

Cat. No. B017674
M. Wt: 230.31 g/mol
InChI Key: IBVCZLDMGIDSPB-UHFFFAOYSA-N
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Description

Cilostazol is a quinolone derivative primarily used to treat intermittent claudication due to peripheral vascular disease . It improves walking distance by promoting vasodilation and antiplatelet activity with inhibition of phosphodiesterase III and subsequent increases in available cAMP .


Molecular Structure Analysis

Cilostazol has a molecular formula of C14H18N2O . It belongs to the class of compounds known as quinolones .


Chemical Reactions Analysis

Cilostazol is a phosphodiesterase III (PDE3) inhibitor . PDE3s are enzymes that utilize a catalytic core to hydrolyze cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) .


Physical And Chemical Properties Analysis

Cilostazol has a molecular formula of C14H18N2O . More detailed physical and chemical properties might be available in databases like PubChem .

Scientific Research Applications

  • Prevention of Hemorrhagic Transformation in Cerebral Ischemia : Cilostazol, as a phosphodiesterase-III inhibitor, has been found to prevent hemorrhagic transformation induced by focal cerebral ischemia in mice treated with tissue plasminogen activator (tPA) (Ishiguro et al., 2010).

  • Dilation of Cerebral Arteries : This drug dilates large cerebral arteries in humans without significantly altering regional cerebral blood flow, highlighting its potential in cerebrovascular regulation (Birk et al., 2004).

  • Improvement in Cognitive Function and Protection Against Brain Damage : Cilostazol has shown effectiveness in improving spatial learning memory and protecting against white matter damage in a chronic cerebral hypoperfusion rat model (Watanabe et al., 2006).

  • Management of Intermittent Claudication and Peripheral Vascular Diseases : It has been observed to improve walking distances in patients with intermittent claudication and favorably modify plasma lipoproteins (Elam et al., 1998).

  • Anti-inflammatory and Neuroprotective Effects : The drug exhibits anti-inflammatory properties in microglial cells and may play a role in neuroprotection (Jung et al., 2010).

  • Potential in Atherosclerosis Prevention : Cilostazol may prevent the initiation and progression of atherosclerosis by interfering with the proliferation of arterial smooth muscle cells (Takahashi et al., 1992).

  • Hepatoprotective Properties : The drug has shown potential in improving hepatic functions and reducing fibrosis in animal models of liver damage (Abdel kawy, 2015).

  • Effectiveness in Secondary Stroke Prevention : Cilostazol appears effective for long-term secondary stroke prevention without increasing hemorrhage risk (McHutchison et al., 2020).

  • Gastroprotective Effects : It has exhibited gastroprotective effects potentially due to its antioxidant and anti-inflammatory properties (Rashad et al., 2019).

  • Platelet Inhibition and Vasodilation : As an antiplatelet/antithrombotic agent, Cilostazol inhibits platelet activation, increases vasodilation, and may improve peripheral blood flow (Ikeda, 1999).

properties

IUPAC Name

2-[(2-cyclopropyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10-2-5-12(11-3-4-11)13(8-10)17-9-14-15-6-7-16-14/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFSSNDOOJCPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CC2)OCC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869436
Record name Cilutazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cilutazoline

CAS RN

104902-08-1
Record name Cilutazoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104902081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilutazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CILUTAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL910H358R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int

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